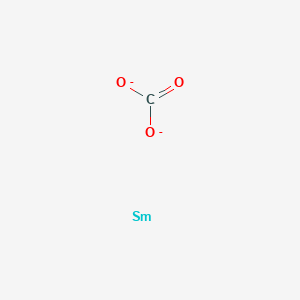
Samarium(II) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium(II) carbonate is a chemical compound composed of samarium, a rare earth element, and carbonate ions. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is typically represented by the chemical formula SmCO₃.
Preparation Methods
Synthetic Routes and Reaction Conditions: Samarium(II) carbonate can be synthesized through a chemical precipitation reaction in aqueous media. This involves mixing solutions of samarium ions (Sm³⁺) with carbonate ions (CO₃²⁻). The reaction conditions, such as the concentration of the ion solutions, flow rate of the samarium feed, and reactor temperature, are optimized to produce nano-sized samarium carbonate particles .
Industrial Production Methods: In industrial settings, this compound is produced using similar precipitation methods. The process involves the controlled addition of carbonate ions to a solution containing samarium ions, followed by filtration and drying to obtain the final product. The synthesis route is often optimized using statistical design methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Samarium(II) carbonate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form samarium(III) oxide (Sm₂O₃) through thermal decomposition.
Substitution: this compound can undergo substitution reactions with other anions or ligands.
Common Reagents and Conditions:
Oxidation: Thermal decomposition at elevated temperatures.
Reduction: Use of samarium(II) iodide (SmI₂) as a reducing agent.
Substitution: Reaction with various anions or ligands under controlled conditions.
Major Products Formed:
Oxidation: Samarium(III) oxide (Sm₂O₃).
Reduction: Various reduced organic compounds.
Substitution: New samarium complexes with different anions or ligands.
Scientific Research Applications
Samarium(II) carbonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of samarium(II) carbonate involves its ability to participate in redox reactions. Samarium(II) compounds, such as samarium(II) iodide, act as one-electron reducing agents, facilitating various reductive transformations. The reactivity of samarium(II) compounds is influenced by the presence of additives, which can enhance their reduction potential and selectivity .
Comparison with Similar Compounds
Samarium(III) carbonate (Sm₂(CO₃)₃): Exhibits different oxidation states and reactivity compared to samarium(II) carbonate.
Samarium(II) iodide (SmI₂): Known for its strong reducing properties and used in various organic synthesis reactions.
Samarium(III) oxide (Sm₂O₃): A common oxidation product of this compound with applications in catalysis and materials science.
Uniqueness: this compound is unique due to its specific oxidation state and reactivity. It serves as a versatile precursor for the synthesis of other samarium compounds and exhibits distinct redox properties that make it valuable in various chemical and industrial applications.
Properties
Molecular Formula |
CO3Sm-2 |
|---|---|
Molecular Weight |
210.4 g/mol |
IUPAC Name |
samarium;carbonate |
InChI |
InChI=1S/CH2O3.Sm/c2-1(3)4;/h(H2,2,3,4);/p-2 |
InChI Key |
AOLMIDHNSRNTHL-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)([O-])[O-].[Sm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


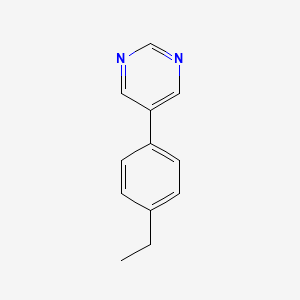
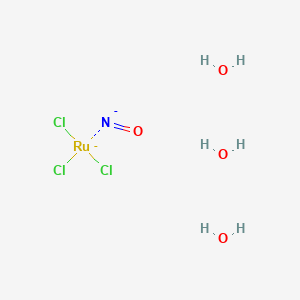
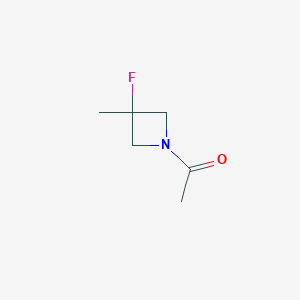
![6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid](/img/structure/B13118152.png)
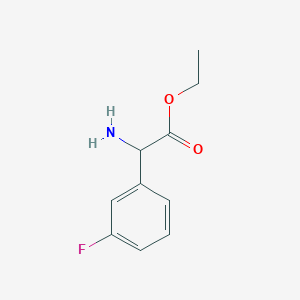
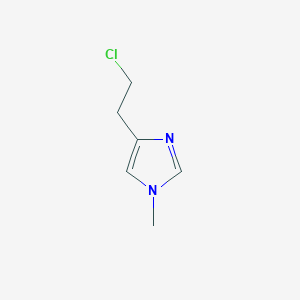
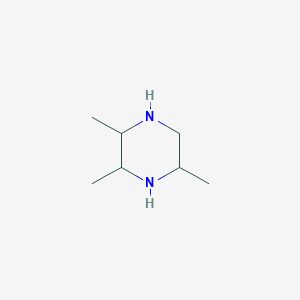
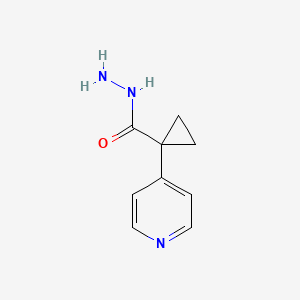
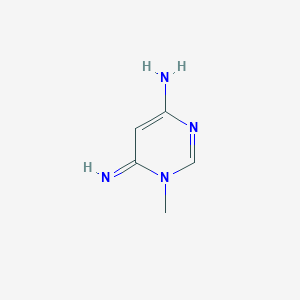
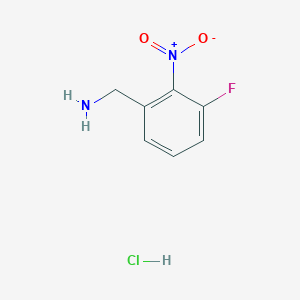
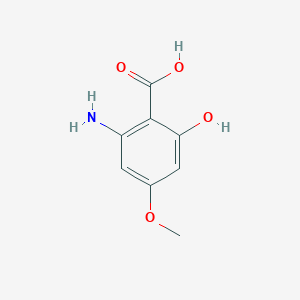
![4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide](/img/structure/B13118202.png)
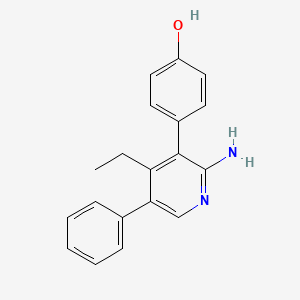
![rel-(4R)-4-((3aS,3'R,3a'S,6S,6'R,7a'S,8aR,9R,10aR)-11-Acetoxy-6'-hydroxy-5,6',9-trimethyl-3-methylene-2,2'-dioxo-3,3a,3a',4,6,6',7',7a',8,9,10,10a-dodecahydro-2H,2'H-spiro[6,8a-methanobenzo[4,5]cyclohepta[1,2-b]furan-7,3'-benzofuran]-5'-yl)pentyl acetate](/img/structure/B13118208.png)
